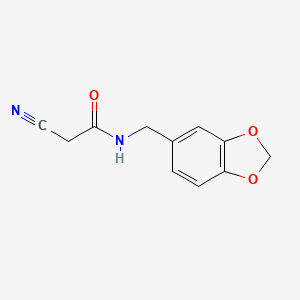

N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide

Übersicht

Beschreibung

N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide is an organic compound characterized by the presence of a benzodioxole ring attached to a cyanoacetamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide typically involves the reaction of 1,3-benzodioxole-5-carbaldehyde with cyanoacetamide in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

Oxidation: Oxidized derivatives of the benzodioxole ring.

Reduction: Amino derivatives of the cyanoacetamide group.

Substitution: Various substituted benzodioxole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide serves as an important intermediate in the synthesis of more complex organic molecules. Its structural features allow it to participate in various chemical reactions, making it a versatile building block for organic synthesis. This compound can be used to produce derivatives through oxidation, reduction, and substitution reactions.

Synthetic Routes

The synthesis typically involves the reaction of 1,3-benzodioxole with cyanoacetic acid or its derivatives. The general synthetic route includes:

- Formation of Intermediate : Reacting 1,3-benzodioxole with a halogenated acetic acid derivative (e.g., chloroacetic acid) in the presence of a base.

- Cyclization : The intermediate undergoes cyclization to form the benzodioxole structure.

- Introduction of Cyano Group : A nucleophilic substitution reaction introduces the cyano group using sodium or potassium cyanide under controlled conditions.

Biological Applications

Pharmacological Properties

This compound has been investigated for its potential pharmacological properties, particularly its anticancer and antimicrobial activities.

Anticancer Activity

Recent studies have highlighted its effectiveness against various cancer cell lines. For example:

| Compound | Cell Line Tested | IC (µM) |

|---|---|---|

| IIa | MCF-7 (Breast Cancer) | 30 |

| IIc | HeLa (Cervical Cancer) | 25 |

| IId | A549 (Lung Cancer) | 40 |

These findings suggest that this compound may selectively target cancer cells while sparing normal cells.

Antimicrobial Activity

The compound exhibits moderate antimicrobial activity against several bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

This antimicrobial potential indicates its applicability in developing new treatments for bacterial infections.

Case Studies and Research Findings

In Vivo Studies

A significant study involved administering this compound to a streptozotocin-induced diabetic mice model. The results showed a reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses, suggesting potential applications in diabetes management.

Safety Profile

In vitro cytotoxicity assays have demonstrated that while the compound effectively inhibits cancer cell proliferation, it shows negligible toxicity towards normal cell lines, emphasizing its therapeutic potential with a favorable safety profile.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for developing new materials and as an intermediate in synthesizing dyes and pigments .

Wirkmechanismus

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(1,3-benzodioxol-5-ylmethyl)-N-methylacetamide: Similar structure but with a methyl group instead of a cyano group.

1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Compounds with a benzodioxole ring fused to an indole moiety.

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide is unique due to the presence of both a benzodioxole ring and a cyanoacetamide group, which confer distinct chemical and biological properties

Biologische Aktivität

N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide is an organic compound with the molecular formula and a molecular weight of approximately 218.21 g/mol. This compound has garnered attention in the scientific community due to its potential biological activities , particularly in the realms of anticancer and antimicrobial properties.

Anticancer Properties

Research indicates that this compound may exhibit selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies that minimize damage to healthy tissues.

Case Studies and Research Findings

- Cytotoxicity Assays : In vitro studies have demonstrated that this compound shows significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity. For instance, related compounds have shown IC50 values ranging from 26 to 65 µM against different cancer types, suggesting that this compound may follow similar patterns of activity .

- Mechanism of Action : The mechanism through which this compound exerts its anticancer effects is still under investigation. However, preliminary data suggest it may interfere with cellular signaling pathways crucial for cancer cell proliferation and survival .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. It has shown potential against various bacterial strains, indicating that it could serve as a lead compound for developing new antimicrobial agents.

Research Findings

- Inhibition Studies : In vitro assays have assessed the antimicrobial efficacy of this compound against common pathogens. The results indicated varying degrees of inhibition, warranting further exploration into its mechanism and efficacy .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes, such as tyrosinase, which is involved in melanin production. This property could be beneficial for developing treatments for hyperpigmentation disorders.

Detailed Findings

- Tyrosinase Inhibition : Studies have shown that analogs of this compound can inhibit mushroom tyrosinase effectively, with IC50 values significantly lower than those of standard inhibitors like kojic acid. For example, one analog demonstrated an IC50 value of 1.12 µM, indicating strong inhibitory potential .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Anticancer Activity (IC50) | Antimicrobial Activity |

|---|---|---|---|

| This compound | Structure | 26–65 µM | Moderate |

| N-(1,3-benzodioxol-5-yl)-2-chloroacetamide | Structure | Not specified | Low |

| N-(1,3-benzodioxol-5-yl)-4-piperidinamine | Structure | Not specified | High |

This table illustrates that while some compounds exhibit strong anticancer or antimicrobial activities, this compound presents a balanced profile worth further investigation.

Eigenschaften

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c12-4-3-11(14)13-6-8-1-2-9-10(5-8)16-7-15-9/h1-2,5H,3,6-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUFRJEPXMFFFFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70402133 | |

| Record name | N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

341953-72-8 | |

| Record name | N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.